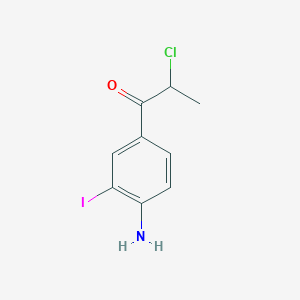
1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C9H9ClINO. This compound is notable for its unique structure, which includes an amino group, an iodine atom, and a chlorine atom attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one typically involves the iodination of a precursor compound, followed by chlorination. One common method includes the reaction of 4-aminoacetophenone with iodine and a chlorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the addition of a base like sodium bicarbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-(4-Amino-3-iodophenyl)ethanone
- 2-(4-Amino-3-iodophenyl)benzothiazole
- 2-(4-Amino-3-iodophenyl)ethylamine
Comparison: 1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H9ClINO |
|---|---|
Peso molecular |
309.53 g/mol |
Nombre IUPAC |
1-(4-amino-3-iodophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClINO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,12H2,1H3 |
Clave InChI |
KWHCFWRQSBXEIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)N)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


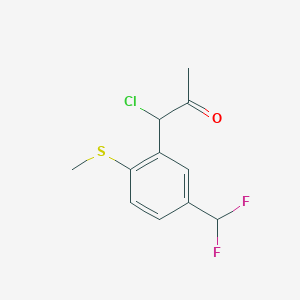
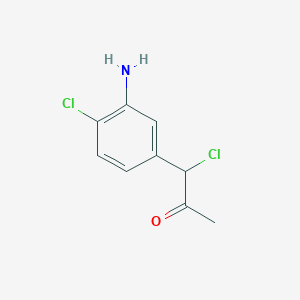
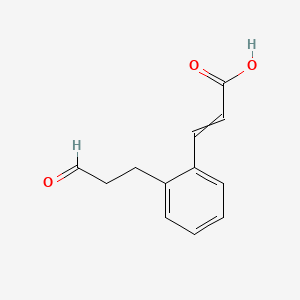

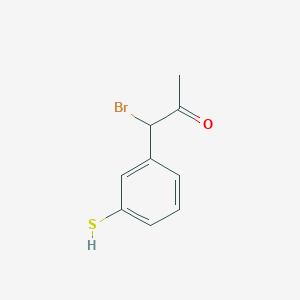
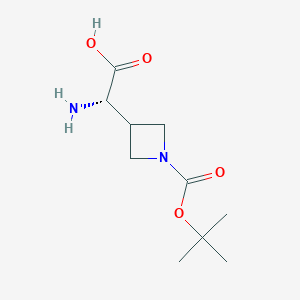
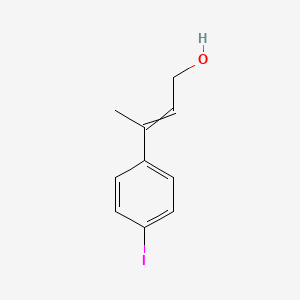
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)
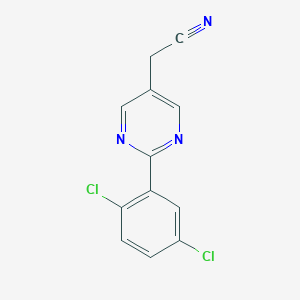
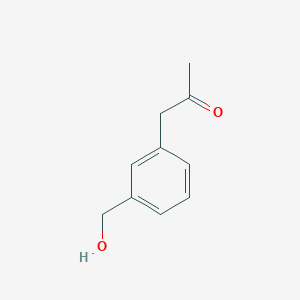
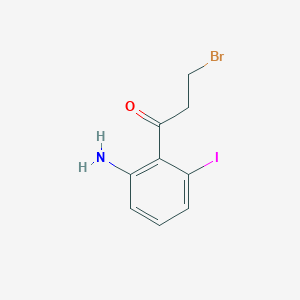
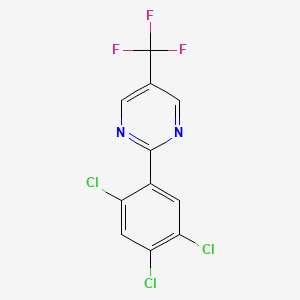
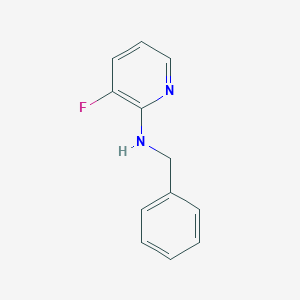
![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)
